8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline
Overview
Description
“8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline” is a chemical compound with the molecular formula C10H13N . It has a molecular weight of 147.2169 .
Synthesis Analysis
The synthesis of tetrahydroquinolines has been reported in several studies . One method involves a three-component cascade reaction using 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by the aza-Michael–Michael addition with 2-alkenyl anilines .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the IUPAC Standard InChI:InChI=1S/C10H13N/c1-8-6-9-4-2-3-5-10(9)11-7-8/h6-7H,2-5H2,1H3
.
Scientific Research Applications
Anticancer and Antimicrobial Applications
8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline derivatives have shown significant potential in cancer and microbial treatment. A study by Faidallah et al. (2014) synthesized a series of these compounds, finding that ten of them exhibited remarkable cytotoxic activity against various human cancer cell lines. Additionally, several compounds demonstrated broad-spectrum antimicrobial activity, making them candidates for antimicrobial and anticancer therapies (Faidallah et al., 2014).
Synthesis and Chemical Reactions
The compound's versatility in chemical reactions is another area of interest. Al-Taifi et al. (2016) explored the reactions of a related compound, 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione, with various agents to form new tetrahydroquinolines and tetrahydrothieno[2,3-b]quinolines. This indicates the potential for creating diverse derivatives with varying properties (Al-Taifi et al., 2016).
Cardiotonic Agents
In the medical field, certain derivatives of this compound have been evaluated for their potential as cardiotonic agents. Kaiho et al. (1989) synthesized a series of related compounds, finding several of them to be more potent than milrinone, a reference cardiotonic agent. This suggests potential applications in treating heart failure (Kaiho et al., 1989).
Electrochemical Studies
The electrochemical properties of tetrahydroquinoline derivatives, including those with a cyano group, have been studied. Gall et al. (1997) investigated the electrochemical cyanation of N-alkyl-substituted cyclic six-membered amines, including N-alkyl-1,2,3,4-tetrahydroquinoline. This research provides insights into the electrochemical behavior of these compounds and their potential applications in synthetic chemistry (Gall et al., 1997).
Synthesis of Novel Derivatives
Ökten and Çakmak (2015) focused on synthesizing novel cyano quinoline derivatives, demonstrating the compound's flexibility in forming new chemical structures. This highlights the compound's role in advancing organic synthesis and creating new molecules with potentially unique properties (Ökten & Çakmak, 2015).
Synthesis of 8-Cyano Derivatives
Crossley and Shepherd (1985) developed an effective method for converting 8-lithio-tetrahydroquinolines into 8-cyano-tetrahydroquinolines, using di-isopropylcyanamide. This work contributes to the methods available for synthesizing 8-cyano derivatives, important in the field of organic chemistry (Crossley & Shepherd, 1985).
Antiproliferative Activity
Facchetti et al. (2020) synthesized a library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives and tested them for antiproliferative activity. The results showed significant activity against a range of cancer cells, further underlining the compound's potential in anticancer research (Facchetti et al., 2020).
Properties
IUPAC Name |
3-methyl-5,6,7,8-tetrahydroquinoline-8-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-5-9-3-2-4-10(6-12)11(9)13-7-8/h5,7,10H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMPTWYIVGDYNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(CCC2)C#N)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483816 | |
Record name | 8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20483816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53400-66-1 | |
Record name | 8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20483816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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